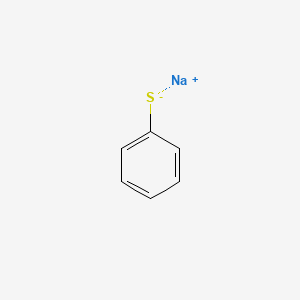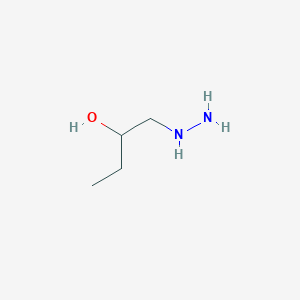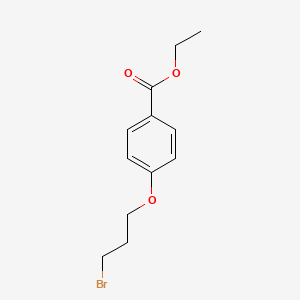![molecular formula C10H12N2O3S B1308457 Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- CAS No. 62390-80-1](/img/structure/B1308457.png)
Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of different aromatic amines with various reagents to introduce substituents that confer specific properties to the molecules. For instance, the synthesis of N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine (S1) from 4-methoxysalicylaldehyde and p-phenylenediamine suggests a method that could potentially be adapted for the synthesis of "Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-" . Similarly, the synthesis of derivatives of benzenamine indicates the versatility of the core structure in undergoing various chemical transformations .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, NMR, and computational methods. The crystal structure of methyl 4,6-O-benzylidene-2,3-dideoxy-2-[2-(methoxycarbonyl)phenylamino]-3-nitro-β-d-mannopyranoside reveals the orientation of substituent groups and intramolecular interactions that could be relevant to the structure of "Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-" . The intramolecular charge transfer (ICT) and aggregation-induced emission (AIEE) characteristics of some compounds also provide insights into the electronic structure and behavior of conjugated systems .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various contexts. The chemosensor properties of 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine for Ag(+) ions demonstrate the potential for selective molecular recognition, which could be relevant for the development of sensors based on "Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-" . Additionally, the [3+2] cycloaddition reactions involving nitroethene derivatives highlight the potential for "Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-" to participate in cycloaddition reactions to form complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied extensively. The fluorescence properties, aggregation behavior, and non-linear optical (NLO) applications of these compounds suggest that "Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-" may also exhibit unique optical and electronic properties . The antifungal activity of benzenamine derivatives indicates the potential for biological activity, which could be explored for "Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-" as well .
Applications De Recherche Scientifique
Chemosensor Development
A study by Tharmaraj, Devi, and Pitchumani (2012) revealed that a derivative of benzenamine, specifically 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine, serves as a highly selective chemosensor for Ag+ ion detection. This sensor exhibits a significant fluorescent enhancement upon binding to Ag+ ions due to increased intramolecular charge transfer (ICT), demonstrating its potential application in environmental monitoring and analytical chemistry. The mechanism behind this selectivity and sensitivity is further supported by TD-DFT calculations (Tharmaraj, Devi, & Pitchumani, 2012).
Corrosion Inhibition
Heydari, Talebian, Salarvand, Raeissi, Bagheri, and Golozar (2018) investigated two Schiff bases containing derivatives of benzenamine as corrosion inhibitors for mild steel in 1 M HCl solution. Their study demonstrated that these compounds effectively inhibit corrosion, with the molecule possessing an electron-donating O-methyl substitute showing superior performance. This finding indicates the potential of benzenamine derivatives in protective coatings and materials engineering to prevent metal corrosion (Heydari et al., 2018).
Antifungal Agents
Malhotra, Hans, Sharma, Deep, and Phogat (2012) synthesized and evaluated a series of benzenamine derivatives for their antifungal activity. Several compounds exhibited excellent to weak activity against fungi such as Candida albicans, Candida tropicalis, and Aspergillus niger, with specific derivatives showing significant activity comparable to the standard antifungal agent clotrimazole. The study highlights the role of substituent groups in enhancing antifungal efficacy, suggesting these derivatives could be developed into new antifungal drugs (Malhotra et al., 2012).
Polymerization Initiators
Greene and Grubbs (2010) explored the use of N-phenylalkoxyamine derivatives from 4-nitrophenyl 2-methylpropionat-2-yl radicals, related to benzenamine, as initiators for nitroxide-mediated polymerization (NMP). Their findings suggest that these initiators can control polymerization of methyl methacrylate (MMA) to moderate conversions, offering new pathways for synthesizing polymers with specific properties (Greene & Grubbs, 2010).
Orientations Futures
Propriétés
IUPAC Name |
4-methoxy-N-(1-methylsulfanyl-2-nitroethenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-15-9-5-3-8(4-6-9)11-10(16-2)7-12(13)14/h3-7,11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGOPTAYWAHLCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401302 |
Source


|
| Record name | Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- | |
CAS RN |
62390-80-1 |
Source


|
| Record name | Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-acetic acid](/img/structure/B1308374.png)
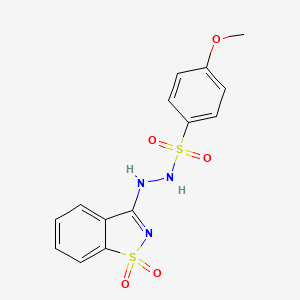
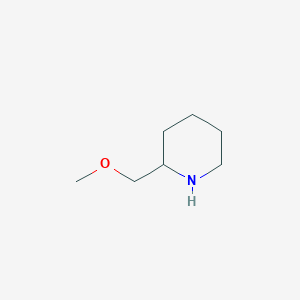
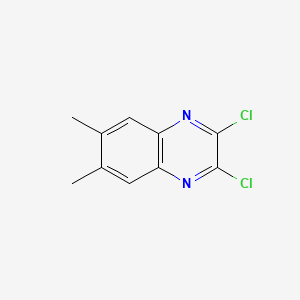
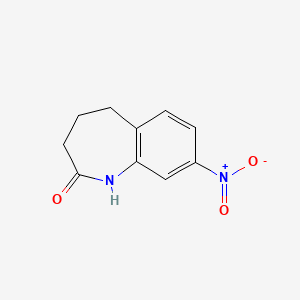
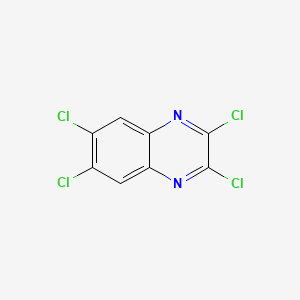
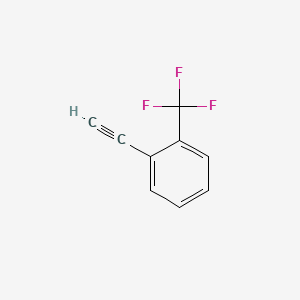
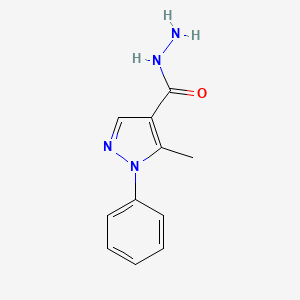
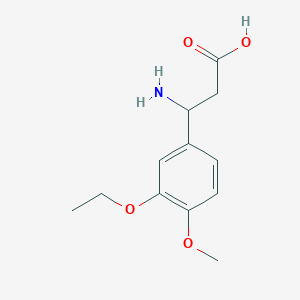
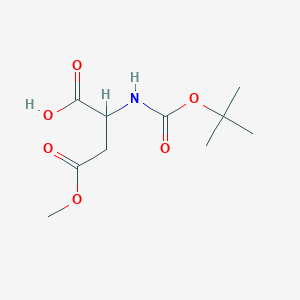
![3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid](/img/structure/B1308403.png)
